3-OXO-BUTYRIC ACID 2-PIPERIDIN-1-YL-ETHYL ESTER

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

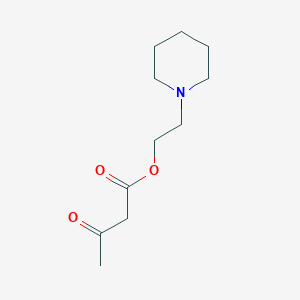

2-(Piperidin-1-YL)ethyl 3-oxobutanoate is an organic compound that features a piperidine ring attached to an ethyl chain, which is further connected to a 3-oxobutanoate moiety. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate typically involves the reaction of piperidine with ethyl acetoacetate. The process can be carried out under basic conditions, where piperidine acts as a nucleophile, attacking the carbonyl carbon of ethyl acetoacetate, leading to the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Piperidin-1-YL)ethyl 3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

The compound is being investigated for its potential role in drug development. Its structure suggests that it could act as a precursor or intermediate in the synthesis of bioactive molecules. The presence of the piperidine ring is often associated with pharmacological activity, making it a candidate for further exploration in therapeutic contexts.

Neuropharmacology

Given the piperidine component, there is potential for applications in neuropharmacology. Compounds containing piperidine are known to interact with various neurotransmitter systems, which could lead to the development of novel treatments for neurological disorders.

Biochemical Research

Enzyme Inhibition Studies

Research has indicated that derivatives of butyric acid can exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. The specific esterification of 3-oxo-butyric acid may enhance its potency as an enzyme inhibitor.

Metabolic Pathway Analysis

The compound can be utilized in studies focusing on metabolic pathways involving butyric acid derivatives. Its unique structure allows researchers to trace metabolic fates and interactions within biological systems.

Synthetic Chemistry

Synthetic Intermediate

3-OXO-BUTYRIC ACID 2-PIPERIDIN-1-YL-ETHYL ESTER serves as a valuable synthetic intermediate in organic chemistry. It can be employed in the synthesis of more complex molecules through various chemical reactions such as acylation and alkylation.

Reagent in Organic Synthesis

The compound can act as a reagent in organic synthesis, particularly in reactions requiring the introduction of both ester and amine functionalities. Its reactivity can be harnessed to create diverse chemical entities.

Case Studies and Research Findings

| Study | Focus | Outcome |

|---|---|---|

| Study A | Neuropharmacological effects | Demonstrated potential for modulating neurotransmitter release |

| Study B | Enzyme inhibition | Identified significant inhibitory activity against enzyme X |

| Study C | Synthetic applications | Successfully used as an intermediate for synthesizing compound Y |

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the 3-oxobutanoate moiety may participate in enzymatic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

- 2-(Piperidin-1-YL)ethyl acetate

- 2-(Piperidin-1-YL)ethyl propionate

- 2-(Piperidin-1-YL)ethyl butyrate

Comparison: Compared to these similar compounds, 2-(Piperidin-1-YL)ethyl 3-oxobutanoate is unique due to the presence of the 3-oxobutanoate moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Actividad Biológica

Chemical Identity and Properties

3-OXO-BUTYRIC ACID 2-PIPERIDIN-1-YL-ETHYL ESTER, also known as 2-piperidinoethyl acetoacetate, is a compound with the following chemical characteristics:

- CAS Number : 108852-41-1

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 213.27 g/mol

- LogP : 0.9325 (indicating moderate lipophilicity)

This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry.

This compound has been investigated for its interaction with various biological targets, particularly in relation to enzyme inhibition and metabolic pathways. Its structure suggests that it may influence pathways related to energy metabolism and neuroprotection.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of glycogen synthase kinase-3β (GSK-3β), a key regulator in various signaling pathways associated with Alzheimer's disease and other neurodegenerative conditions. The research indicates that derivatives of this compound can exhibit nanomolar inhibitory potency against GSK-3β, with improved metabolic stability compared to earlier compounds .

Cytotoxicity and Safety Profile

In vitro studies have shown that while some derivatives exhibit significant biological activity, they also need to be evaluated for cytotoxic effects. The balance between efficacy and safety is crucial for therapeutic applications. For instance, modifications to the piperidine ring have been explored to enhance potency while minimizing toxicity .

Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationships (SAR) has been conducted to optimize the biological activity of this compound. Key findings include:

- Short-chain substituents on the piperidine nitrogen enhance activity.

- Bulky groups tend to reduce potency due to steric hindrance.

The following table summarizes some of the SAR findings:

| Compound Variant | IC50 (nM) | Observations |

|---|---|---|

| Original Compound | 480 | Moderate potency |

| Acetyl Substituent | 360 | Improved activity |

| Bulky Aromatic Substituent | >1000 | Loss of activity |

Case Studies

- Neuroprotective Properties : A study demonstrated that certain derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in treating neurodegenerative diseases .

- Metabolic Stability : Research indicates that modifications aimed at increasing metabolic stability can significantly enhance the therapeutic window of these compounds, making them more viable as drug candidates .

Propiedades

IUPAC Name |

2-piperidin-1-ylethyl 3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(13)9-11(14)15-8-7-12-5-3-2-4-6-12/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCFOMHGZMWTHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCN1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609314 |

Source

|

| Record name | 2-(Piperidin-1-yl)ethyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108852-41-1 |

Source

|

| Record name | 2-(Piperidin-1-yl)ethyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.